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Compound of Interest

Compound Name: Quin-C7

Cat. No.: B10771137

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Quin-C7, a
known antagonist of the N-Formyl Peptide Receptor 2 (FPR2/ALX). The information presented
herein is intended to assist researchers in evaluating the selectivity of Quin-C7 and its potential
for off-target effects.

Introduction to Quin-C7

Quin-C7 is a non-peptide small molecule that has been identified as an antagonist of the G
protein-coupled receptor (GPCR), N-Formyl Peptide Receptor 2 (FPR2), also known as FPRL1
or ALX. It is structurally derived from the FPR2 agonist, Quin-C1, with a hydroxyl substitution in
place of a methoxy group, a modification that inverts its pharmacological activity from agonism
to antagonism. Quin-C7 is utilized in research as a tool to probe the physiological and
pathological roles of FPR2, particularly in the context of inflammation.

Cross-Reactivity Profile of Quin-C7

The selectivity of a pharmacological tool is paramount for the accurate interpretation of
experimental results. While Quin-C7 has been characterized as a potent FPR2 antagonist, its
interaction with other receptors is a critical consideration.

Quantitative Analysis of Receptor Binding
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The following table summarizes the known binding affinities of Quin-C7 for various receptors.
The data is compiled from competitive radioligand binding assays.

Ligand . Selectivity vs.

Receptor . Ki (uM) Reference
Displaced FPR2

FPR2/FPRL1 [125[|WKYMVm 6.7 - [1]

FPR1 [BH]fMLF >100 >14.9-fold [1]

Note: A higher Ki value indicates lower binding affinity. The selectivity is calculated as the ratio
of Ki(Other Receptor) / Ki(FPR2). Data for other receptors such as C5aR and CXCR is not

currently available in the public domain.

Signaling Pathway of FPR2 Antagonism

Quin-C7 exerts its antagonistic effect by binding to FPR2 and preventing the downstream
signaling cascade typically initiated by FPR2 agonists. This includes the inhibition of calcium
mobilization, a key event in many cellular responses mediated by this receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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